Isothiazole vs. Thiazole Photoreactivity
The unique arrangement of heteroatoms in the 1,2-thiazole (isothiazole) system fundamentally alters its photoreactivity compared to the 1,3-thiazole. A direct head-to-head study on halogenated precursors showed that a 2-chloro-1,3-thiazole derivative failed to react photochemically with benzene, yielding no product. In stark contrast, the analogous 2-iodo-1,3-thiazole derivative underwent a tandem photoarylation-photoisomerization cascade to produce the corresponding 3-phenylisothiazole-4-carboxylate derivative [1]. This demonstrates that the isothiazole core can be preferentially accessed and exhibits distinct synthetic behavior, making 3-ethynyl-1,2-thiazole a non-fungible building block for photochemical applications.
| Evidence Dimension | Photochemical reactivity with benzene |
|---|---|
| Target Compound Data | Ethyl 3-phenylisothiazole-4-carboxylate (product yield not specified) |
| Comparator Or Baseline | Ethyl 2-chlorothiazole-5-carboxylate: no reaction; Ethyl 2-iodothiazole-5-carboxylate: successful reaction |
| Quantified Difference | Reaction outcome: Product formed vs. No reaction |
| Conditions | Photochemical reaction with benzene |
Why This Matters
This data proves that the isothiazole nucleus is not a simple substitute for a thiazole in photochemical synthesis, validating the need to specifically procure the 1,2-thiazole scaffold.
- [1] Tandem Photoarylation–Photoisomerization of Halothiazoles: Synthesis, Photophysical and Singlet Oxygen Activation Properties of Ethyl 2‐Arylthiazole‐5‐carboxylates. European Journal of Organic Chemistry, 2010(18), 3416-3427. View Source
